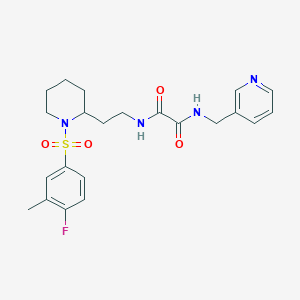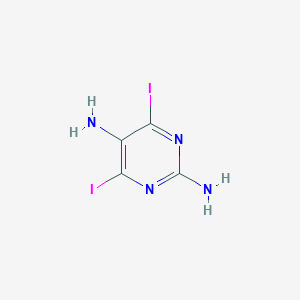![molecular formula C19H16N2O5S B2738732 N-(1,3-Benzodioxol-5-ylmethyl)-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide CAS No. 2380040-30-0](/img/structure/B2738732.png)
N-(1,3-Benzodioxol-5-ylmethyl)-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-Benzodioxol-5-ylmethyl)-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. This compound is also known as BTF, and it has been synthesized using different methods.
作用機序
The mechanism of action of BTF is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BTF has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. BTF has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
BTF has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticonvulsant effects. BTF has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BTF has also been found to scavenge free radicals and protect against oxidative stress. In addition, BTF has been shown to have anticonvulsant activity in animal models of epilepsy.
実験室実験の利点と制限
One of the advantages of using BTF in lab experiments is its high purity and stability. BTF can be synthesized in high yield and purity, which makes it suitable for use in various assays and experiments. However, one of the limitations of using BTF is its high cost, which may limit its use in some research projects.
将来の方向性
There are many future directions for research on BTF, including the development of novel synthesis methods, the exploration of its potential use in drug delivery systems, and the investigation of its mechanism of action in different diseases. BTF has also been found to have potential as a fluorescent probe for imaging applications. Further research is needed to fully understand the potential of BTF in various applications and to develop new and innovative uses for this compound.
Conclusion:
In conclusion, BTF is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. BTF can be synthesized using different methods, and it has been studied extensively for its potential use in cancer treatment, neuroprotection, and antimicrobial activity. BTF has various biochemical and physiological effects, and it has both advantages and limitations for use in lab experiments. Future research on BTF will help to fully understand its potential in various applications and to develop new and innovative uses for this compound.
合成法
BTF can be synthesized using different methods, but the most common method is the reaction between 3,4-methylenedioxyphenyl-2-nitropropene and furfuryl mercaptan. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and the product is purified using chromatography. This method has been used successfully by researchers to obtain BTF in high yield and purity.
科学的研究の応用
BTF has been studied extensively for its potential use in various applications, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer treatment, BTF has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, BTF has been found to protect neurons from oxidative stress and excitotoxicity. BTF has also been shown to possess antimicrobial activity against various bacteria and fungi.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c22-18(20-8-12-3-4-16-17(6-12)26-11-25-16)19(23)21-9-14-7-13(10-27-14)15-2-1-5-24-15/h1-7,10H,8-9,11H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDVFPZOKFZSCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2738651.png)
![[(2S)-oxetan-2-yl]methanol](/img/structure/B2738654.png)
![4-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2738655.png)



![N-(3-acetylphenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2738661.png)
![N-cyclohexyl-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2738662.png)
![2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2738663.png)
![2-(2-chloro-6-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide](/img/structure/B2738664.png)
![[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2738665.png)
![9-(4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2738666.png)

![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)